

A Technical Guide to High-Purity Propofol-d18 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity **Propofol-d18**, a deuterated analog of the anesthetic agent propofol. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing **Propofol-d18** for analytical and metabolic studies. The guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its use as an internal standard, and visualizations of key workflows.

Commercial Suppliers of High-Purity Propofol-d18

The selection of a suitable commercial supplier for **Propofol-d18** is a critical first step in ensuring the accuracy and reliability of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA). A summary of publicly available data from various suppliers is presented below.



Supplier	Chemical Purity	Isotopic Enrichme nt	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
MedchemE xpress	96.98% (by GC)	99.0%	1189467- 93-3	C12D18O	196.38	Certificate of Analysis is readily available.
Pharmaffili ates	Data not publicly available	Data not publicly available	1189467- 93-3	C12D18O	196.38	Certificate of Analysis is available upon request.
Simson Pharma Limited	Data not publicly available	Data not publicly available	1189467- 93-3	C12D18O	196.38	Accompani ed by a Certificate of Analysis upon purchase.
Cro Splendid Lab Private Limited	95% (Analytical Grade)	Data not publicly available	1189467- 93-3	C12D18O	196.38	
United States Biological	Highly Purified	Data not publicly available	1261393- 54-7	C12D18O	-	Certificate of Analysis is available.

Experimental Protocols for the Quantification of Propofol using Propofol-d18

Propofol-d18 is an ideal internal standard for the quantitative analysis of propofol in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by mass spectrometry. Below are detailed methodologies for Liquid



Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Propofol in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of propofol in biological fluids.

- a. Materials and Reagents:
- Propofol and **Propofol-d18** standards
- Human plasma (blank)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- b. Sample Preparation (Solid-Phase Extraction):
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: To 500 μL of plasma, add 50 μL of Propofol-d18 internal standard solution (concentration to be optimized based on expected analyte levels). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.



- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the mobile phase.
- c. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate propofol from matrix components (e.g., start at 30% B, ramp to 95% B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
- MRM Transitions:
 - Propofol: To be determined based on precursor and product ions.
 - Propofol-d18: To be determined based on precursor and product ions.
- d. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of propofol to Propofol-d18
 against the concentration of the calibration standards.
- Determine the concentration of propofol in the plasma samples from the calibration curve.

Quantification of Propofol in Whole Blood by GC-MS



This protocol is based on established GC-MS methods for propofol analysis.

- a. Materials and Reagents:
- Propofol and Propofol-d18 standards
- Whole blood (blank)
- · Ethyl acetate, GC grade
- Sodium sulfate, anhydrous
- Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary
- b. Sample Preparation (Liquid-Liquid Extraction):
- Sample Aliquoting: To 1 mL of whole blood, add 100 μL of **Propofol-d18** internal standard solution.
- Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Collection and Drying: Transfer the upper organic layer to a clean tube. Add a small amount
 of anhydrous sodium sulfate to remove any residual water.
- Evaporation: Evaporate the solvent to a small volume (e.g., $50~\mu L$) under a gentle stream of nitrogen.
- Derivatization (Optional): If required for improved chromatographic performance, add the derivatizing agent and incubate as per the manufacturer's instructions.
- c. GC-MS Conditions:
- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Helium at a constant flow rate.



- Inlet Temperature: 250°C.
- Oven Temperature Program: A temperature program to achieve good separation (e.g., start at 80°C, hold for 1 min, ramp to 280°C).
- Mass Spectrometer: A single or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Selected Ion Monitoring (SIM) or MRM Mode:
 - Monitor characteristic ions for propofol and Propofol-d18.
- d. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of propofol to Propofol-d18
 against the concentration of the calibration standards.
- Calculate the concentration of propofol in the whole blood samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.



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Caption: LC-MS/MS workflow for propofol quantification.



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Caption: GC-MS workflow for propofol quantification.

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